(S)-2-Amino-3-(quinolin-5-yl)propanoic acid (S)-2-Amino-3-(quinolin-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960419
InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-1-5-11-9(8)4-2-6-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(S)-2-Amino-3-(quinolin-5-yl)propanoic acid

CAS No.:

Cat. No.: VC15960419

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(quinolin-5-yl)propanoic acid -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (2S)-2-amino-3-quinolin-5-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-1-5-11-9(8)4-2-6-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
Standard InChI Key HZCFSKPWYRGHNT-JTQLQIEISA-N
Isomeric SMILES C1=CC(=C2C=CC=NC2=C1)C[C@@H](C(=O)O)N
Canonical SMILES C1=CC(=C2C=CC=NC2=C1)CC(C(=O)O)N

Introduction

(S)-2-Amino-3-(quinolin-5-yl)propanoic acid, also known as (2S)-2-amino-3-(quinolin-5-yl)propanoic acid, is a unique amino acid derivative that incorporates a quinoline ring at the third position of the propanoic acid backbone. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of (S)-2-Amino-3-(quinolin-5-yl)propanoic acid typically involves the reaction of quinoline derivatives with amino acid precursors. While specific methods for this compound are not extensively detailed, similar compounds often use condensation reactions followed by chiral resolution techniques to isolate the desired enantiomer.

Chemical Reactions

  • Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to form derivatives with altered functional groups.

  • Substitution: The quinoline ring allows for substitution reactions, introducing different substituents to modify the compound's properties.

Applications

  • Medicinal Chemistry: The quinoline moiety is known for its biological activity, making this compound a potential candidate for drug development.

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Properties
(S)-2-Amino-3-(quinolin-3-yl)propanoic acidAmino Acid DerivativeExhibits anticancer and antimicrobial activities due to the quinoline ring.
(S)-2-Amino-3-(pyridin-3-yl)propanoic acidAmino Acid DerivativeAlters reactivity and biological activity compared to quinoline derivatives.
(S)-2-Amino-3-(quinolin-5-yl)propanoic acidAmino Acid DerivativeUnique positional isomerism affecting chemical and biological properties.

Future Perspectives

Given the potential of quinoline-based compounds in medicinal chemistry, further research into (S)-2-Amino-3-(quinolin-5-yl)propanoic acid could uncover new therapeutic applications. Its synthesis and modification could lead to compounds with enhanced biological activities, contributing to advancements in drug development.

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